N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}naphthalene-2-carboxamide is a complex organic compound with the molecular formula and a molecular weight of 340.4 g/mol . This compound is classified as a heterocyclic compound due to its incorporation of sulfur and nitrogen atoms within its cyclic structure, which contributes to its unique chemical properties.
The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}naphthalene-2-carboxamide typically involves multiple steps of organic reactions. Common methods include:
The synthesis often requires specific catalysts and solvents to enhance reaction efficiency and yield. For example, solvents like dichloromethane or ethanol may be used in various stages of the synthesis process .
The compound features a tricyclic framework with multiple functional groups that contribute to its chemical reactivity and biological activity. The presence of the naphthalene moiety enhances its aromatic character.
Cc1ccc(CC(=O)Nc2nc3cc4c(cc3s2)OCCO4)cc1 .This notation provides a way to represent the compound's structure in a linear format suitable for computational analysis.
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}naphthalene-2-carboxamide can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these chemical transformations, affecting both yield and purity.
The mechanism of action for N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}naphthalene-2-carboxamide involves its interaction with specific biological targets such as enzymes and receptors. The unique structural features allow it to modulate biochemical pathways effectively.
The precise interactions and resulting physiological effects depend on the context in which the compound is used, including concentration and the presence of other biomolecules .
While specific physical properties such as boiling point and melting point are not readily available for this compound, its density is also not specified .
Key chemical properties include:
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}naphthalene-2-carboxamide has several scientific applications:
This compound's diverse applications highlight its significance in both academic research and potential industrial uses.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4